N-(3-chloro-4-methylphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine
Description
N-(3-chloro-4-methylphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7300^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a complex organic compound with a unique structure that includes multiple functional groups
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-10-(4-methylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN5O2S2/c1-12-3-7-15(8-4-12)31(28,29)21-20-24-19(23-14-6-5-13(2)16(22)11-14)18-17(9-10-30-18)27(20)26-25-21/h3-11H,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCFARRGSTBZYOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NC5=CC(=C(C=C5)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reagents used in these reactions include chlorinating agents, sulfonylating agents, and various catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis systems may be employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce derivatives with different functional groups.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(3-chloro-4-methylphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, or altering the function of biomolecules. Detailed studies are required to elucidate the exact mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-methylphenyl)-4-methylbenzenesulfonamide
- N-(3-chloro-4-methylphenyl)-4-methoxybenzenesulfonamide
- N-(3-chloro-4-methylphenyl)-4-chlorobenzenesulfonamide
Uniqueness
N-(3-chloro-4-methylphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7300^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine stands out due to its unique structure, which includes a combination of multiple functional groups and a tricyclic framework
Biological Activity
N-(3-chloro-4-methylphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a complex organic compound with notable biological activity. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in various fields of research.
Chemical Structure and Synthesis
The compound features a unique molecular structure characterized by a tetraazatricyclo framework and a sulfonyl group. The synthesis typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the Tetraazatricyclo Core : This can be achieved through cyclization reactions involving appropriate amines and thioketones.
- Introduction of the Sulfonyl Group : Sulfonylation reactions using sulfonyl chlorides in the presence of bases like pyridine are common.
- Final Modifications : Acylation or further functionalization may be performed to yield the final product.
Antimicrobial Properties
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens:
- Staphylococcus aureus : Effective against this Gram-positive bacterium.
- Chromobacterium violaceum : Shows inhibition of growth in this Gram-negative organism.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Chromobacterium violaceum | 12 |
Anticancer Activity
The compound has also been evaluated for anticancer properties:
- Mechanism of Action : It may inhibit specific kinases involved in cancer cell proliferation.
- Cell Lines Tested : The compound has shown effectiveness against breast cancer (MCF-7) and lung cancer (A549) cell lines.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10 |
| A549 | 8 |
Enzyme Inhibition
This compound has been reported to inhibit several enzymes:
- Cyclooxygenase (COX) : Implicated in inflammatory processes.
- Tyrosine Kinases : Involved in signaling pathways related to cell growth and differentiation.
Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus and found that it significantly inhibited bacterial growth compared to standard antibiotics.
Study 2: Anticancer Potential
In vitro studies demonstrated that treatment with the compound led to a reduction in cell viability of MCF-7 and A549 cells by inducing apoptosis through caspase activation pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
